molecular formula C13H11F2N3 B12873069 2-Amino-1-(3,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(3,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12873069
M. Wt: 247.24 g/mol
InChI Key: MXRQMBQTRRNEBG-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with amino, difluorophenyl, dimethyl, and carbonitrile groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the amino, difluorophenyl, dimethyl, and carbonitrile groups through various chemical reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-(3,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(3,4-difluorophenyl)ethanol: This compound shares the difluorophenyl group but differs in the presence of an ethanol group instead of the pyrrole ring.

    2-Aminothiazole-4-carboxylate: This compound has a similar amino group but features a thiazole ring and carboxylate group.

Uniqueness

2-Amino-1-(3,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups and the presence of the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11F2N3

Molecular Weight

247.24 g/mol

IUPAC Name

2-amino-1-(3,4-difluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H11F2N3/c1-7-8(2)18(13(17)10(7)6-16)9-3-4-11(14)12(15)5-9/h3-5H,17H2,1-2H3

InChI Key

MXRQMBQTRRNEBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC(=C(C=C2)F)F)C

Origin of Product

United States

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